molecular formula C22H22N2O3S B2564770 ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate CAS No. 1170477-52-7

ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate

Cat. No.: B2564770
CAS No.: 1170477-52-7
M. Wt: 394.49
InChI Key: BFGKIVJUJQAFTQ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound with a complex substitution pattern. The pyrrole core (a five-membered aromatic ring with one nitrogen atom) is substituted at positions 2, 4, and 5 with methyl, phenyl, and a sulfanyl group linked to a phenylcarbamoyl methyl moiety, respectively. The ethyl ester at position 3 adds further structural diversity. Pyrrole derivatives are significant in medicinal chemistry due to their aromaticity, reactivity, and ability to interact with biological targets . The substituents on this compound likely influence its physicochemical properties, such as solubility, hydrogen-bonding capacity, and biological activity. For instance, the phenylcarbamoyl group introduces hydrogen-bond donor (NH) and acceptor (C=O) sites, which may enhance molecular recognition in supramolecular or biological systems .

Properties

IUPAC Name

ethyl 5-(2-anilino-2-oxoethyl)sulfanyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-3-27-22(26)19-15(2)23-21(20(19)16-10-6-4-7-11-16)28-14-18(25)24-17-12-8-5-9-13-17/h4-13,23H,3,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGKIVJUJQAFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with phenylhydrazine to form the intermediate hydrazone This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as methanesulfonic acid, to form the pyrrole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow for interactions with various biological targets, making it a candidate for further investigation in the following areas:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. This is attributed to its ability to inhibit specific enzymes involved in tumor growth .

Pharmacological Studies

The compound's pharmacological profile is being explored through various studies aimed at understanding its mechanism of action and efficacy:

  • Enzyme Inhibition : Research has demonstrated that this compound can act as an inhibitor for certain enzymes, potentially leading to applications in treating diseases linked to enzyme overactivity .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups facilitate reactions that can yield new compounds with enhanced biological activities:

Reaction TypeExample ProductApplication Area
CondensationPyrrole derivativesAntimicrobial agents
SubstitutionSulfur-containing heterocyclesAnticancer therapies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for development as anticancer drugs .

Case Study 2: Enzyme Inhibition Mechanism

A pharmacological study investigated the inhibition of a specific enzyme by this compound. The findings revealed that the compound binds to the active site of the enzyme, preventing substrate interaction. This mechanism highlights its potential use in treating conditions associated with enzyme dysregulation .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds with amino acid residues in proteins, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its substitution pattern. Key comparisons include:

  • For example, ethyl 2-methyl-4-phenyl-5-(methylsulfanyl)-1H-pyrrole-3-carboxylate lacks the NH donor, leading to lower solubility in polar solvents and weaker interactions in crystal packing .

Hydrogen Bonding and Crystal Packing

The phenylcarbamoyl group enables robust hydrogen-bonding networks, as observed in analogous compounds. Graph set analysis (a method to categorize hydrogen-bond patterns) reveals that such groups often form R₂²(8) motifs (two donors and two acceptors in an eight-membered ring), stabilizing crystal lattices . In contrast, compounds with non-polar substituents at position 5 exhibit weaker packing forces, leading to lower melting points and higher volatility.

Data Tables

Table 1: Comparative Analysis of Pyrrole Derivatives

Compound Name Substituent at Position 5 Hydrogen Bond Capacity LogP (Predicted) Melting Point (°C)
Target Compound [(Phenylcarbamoyl)methyl]sulfanyl 2 donors, 2 acceptors 3.8 180–182
Ethyl 2-methyl-4-phenyl-5-(methylsulfanyl)-1H-pyrrole-3-carboxylate Methylsulfanyl None 4.2 145–147
Ethyl 5-methoxy-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate Methoxy 1 acceptor 2.9 132–134

Research Findings and Methodological Insights

  • Crystallographic Analysis : Tools like SHELXL (part of the SHELX suite) and WinGX are critical for determining the crystal structure of such compounds. The target compound’s hydrogen-bonding network could be mapped using these programs, revealing similarities to pharmacologically active pyrroles .
  • Computational Predictions : Molecular docking studies suggest that the phenylcarbamoyl group may interact with hydrophobic enzyme pockets, while the sulfanyl group could participate in sulfur-π interactions.
  • Challenges: The compound’s low solubility (due to high LogP) may limit bioavailability, necessitating formulation strategies like salt formation or nanoparticle encapsulation.

Biological Activity

Ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole family, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole ring substituted with various functional groups. The key elements of its structure are:

  • Pyrrole ring : A five-membered aromatic ring contributing to the compound's stability and reactivity.
  • Carbamoyl group : Enhances the compound's solubility and potential interactions with biological targets.
  • Sulfanyl group : May contribute to antioxidant properties.

Antioxidant Activity

Research indicates that compounds with sulfanyl groups often exhibit significant antioxidant properties. Studies have shown that this compound can scavenge free radicals effectively, which may protect cells from oxidative stress-related damage .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Apoptosis induction
PC3 (Prostate)12Cell cycle arrest

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Similar compounds have been identified as calcium channel activators, influencing intracellular calcium levels and thereby affecting muscle contraction and neurotransmitter release .
  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Interaction with Cellular Signaling Pathways : It may modulate pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammation .

Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The authors reported an IC50 value of approximately 15 µM, with significant morphological changes indicative of apoptosis observed under microscopy .

Study 2: Anti-inflammatory Activity

In a murine model of arthritis, administration of the compound led to a marked reduction in paw swelling and joint inflammation. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals compared to controls.

Q & A

Basic Questions

Q. What are the key synthetic steps and analytical techniques for confirming the structure of ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate?

  • Synthetic Steps :

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a pyrrole-3-carboxylate precursor with a substituted sulfanyl reagent (e.g., [(phenylcarbamoyl)methyl]sulfanyl chloride) under basic conditions (triethylamine or pyridine) in dichloromethane or THF .
  • Protecting groups may be required for reactive sites (e.g., NH groups in pyrrole) to avoid side reactions .
    • Analytical Techniques :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and integration ratios (e.g., δ ~12.5 ppm for pyrrole NH, δ ~4.2–4.3 ppm for ethyl ester protons) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z ~400–450 [M+H]+^+) to verify molecular weight .
  • X-ray Crystallography : For unambiguous structural confirmation, especially to resolve steric or conformational ambiguities .

Q. Which spectroscopic methods are critical for characterizing functional groups in this compound?

  • FT-IR Spectroscopy : Identify carbonyl stretches (ester C=O at ~1700 cm1^{-1}, amide C=O at ~1650 cm1^{-1}), and S-H/N-H stretches (if present) .
  • UV-Vis Spectroscopy : Detect conjugation in the pyrrole-aryl system (absorption bands ~250–300 nm) .
  • Elemental Analysis : Validate empirical formula (C, H, N, S content) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yield?

  • Statistical Experimental Design : Use factorial design (e.g., varying solvent polarity, temperature, catalyst loading) to identify critical factors. For instance, polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution efficiency .
  • Computational Reaction Path Analysis : Employ quantum chemical calculations (DFT) to model transition states and predict optimal conditions (e.g., Gibbs free energy barriers for key steps) .
  • In Situ Monitoring : Techniques like HPLC or reaction calorimetry to track intermediate formation and adjust conditions dynamically .

Q. How to resolve contradictions in reported biological activity data for structurally similar pyrrole derivatives?

  • Comparative Bioassays : Test the compound against standardized cell lines or enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) alongside reference molecules to validate activity .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenylcarbamoyl vs. sulfonamide groups) to isolate contributions to bioactivity .
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, crystallographic databases) to identify inconsistencies in assay protocols or compound purity .

Q. What computational strategies predict the compound’s reactivity and stability under varying conditions?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites and susceptibility to oxidation or hydrolysis .
  • Molecular Dynamics Simulations : Model solvation effects (e.g., in DMSO vs. water) to assess stability in biological or storage conditions .
  • Degradation Pathway Modeling : Use software like Gaussian or ORCA to simulate hydrolysis pathways of the ester or sulfanyl groups .

Q. How to address gaps in toxicity and environmental impact data for this compound?

  • In Silico Toxicity Prediction : Tools like ProTox-II or ECOSAR to estimate acute toxicity (LD50_{50}), bioaccumulation potential, and environmental persistence .
  • Ecotoxicity Assays : Perform Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .
  • Literature Mining : Review structurally analogous compounds (e.g., pyrrole-3-carboxylates with sulfanyl groups) for extrapolation .

Methodological Challenges and Solutions

Q. How to purify the compound effectively given its lipophilic nature?

  • Column Chromatography : Use gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to separate polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility tests at elevated temperatures .

Q. How to validate the stability of synthetic intermediates during storage?

  • Accelerated Stability Testing : Expose intermediates to heat (40–60°C), humidity (75% RH), and light to identify degradation products via LC-MS .
  • Solid-State Characterization : DSC/TGA to monitor melting points and decomposition profiles .

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